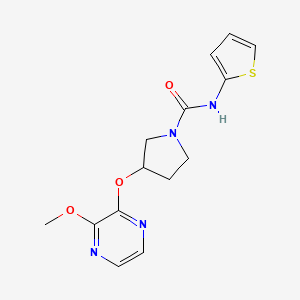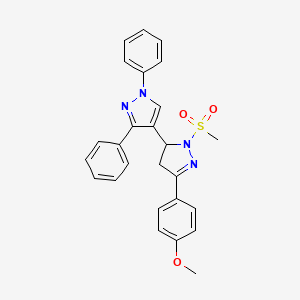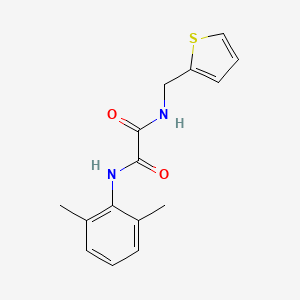
8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one
カタログ番号 B2371886
CAS番号:
148890-77-1
分子量: 177.207
InChIキー: UMVNQXGZJREZSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Derivative Development
- Suzuki et al. (1977) described the synthesis of 3-Amino-4-hydroxyquinolin-2 (1H)-one compounds (aminocarbostyrils) through a reaction involving methyl isocyanoacetate and isatoic anhydrides. These compounds showed antiallergic activity (Suzuki et al., 1977).
- Bahadorikhalili et al. (2018) introduced a novel methodology for synthesizing novel 5-methyl-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives using an immobilized palladium catalyst (Bahadorikhalili et al., 2018).
- Almarhoon et al. (2019) developed a simple and eco-friendly method for the preparation of 3-Substituted-2,3-dihydroquinazolin-4(1H)-one derivatives (Almarhoon et al., 2019).
Pharmacological Applications
- Jagtap et al. (2019) reported the synthesis of 4-substituted 2-amino-3,4-dihydroquinazolines, finding two compounds with potent BACE-1 inhibitory activity (Jagtap et al., 2019).
- Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, showing broad-spectrum antimicrobial and anticonvulsant activities (Rajasekaran et al., 2013).
Catalytic and Chemical Processes
- Abdollahi-Alibeik and Shabani (2011) demonstrated the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using ZrCl4 as a catalyst (Abdollahi-Alibeik & Shabani, 2011).
- Liu et al. (2021) disclosed an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, utilizing methanol as the C1 source (Liu et al., 2021).
Antimicrobial Activities
- Demirel et al. (2019) synthesized and evaluated 3H-quinazolinone derivatives for their antimicrobial effect and cytotoxicity on human gingival fibroblasts (Demirel et al., 2019).
- Ramana et al. (2016) developed a hydrophobically directed, multi-component synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-ones, demonstrating good antibacterial activity against various pathogens (Ramana et al., 2016).
特性
IUPAC Name |
8-amino-3-methyl-1,4-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-5-6-3-2-4-7(10)8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVNQXGZJREZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C(=CC=C2)N)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2371804.png)

![5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2371806.png)


![1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2371812.png)
![methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate](/img/structure/B2371814.png)
![Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2371815.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2371818.png)
![Methyl (1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2371819.png)

![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371824.png)
![6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371825.png)
![5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2371826.png)